4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}benzamide
Description
4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}benzamide is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a benzamide group
Properties
Molecular Formula |
C15H13N7O3 |
|---|---|
Molecular Weight |
339.31 g/mol |
IUPAC Name |
4-[[6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]amino]benzamide |
InChI |
InChI=1S/C15H13N7O3/c1-9-6-13(19-11-4-2-10(3-5-11)14(16)23)20-15(18-9)21-8-12(7-17-21)22(24)25/h2-8H,1H3,(H2,16,23)(H,18,19,20) |
InChI Key |
KAYFNOVVBVUSJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}benzamide typically involves multi-step organic reactions. One common route includes the initial formation of the pyrazole ring, followed by the introduction of the nitro group. The pyrimidine ring is then synthesized and coupled with the pyrazole derivative. Finally, the benzamide group is introduced through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 4-{[6-methyl-2-(4-nitro-1H-imidazol-1-yl)pyrimidin-4-yl]amino}benzamide
- 4-{[6-methyl-2-(4-nitro-1H-triazol-1-yl)pyrimidin-4-yl]amino}benzamide
- 4-{[6-methyl-2-(4-nitro-1H-tetrazol-1-yl)pyrimidin-4-yl]amino}benzamide
Uniqueness
4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}benzamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Biological Activity
The compound 4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is CHNO. The structure features a benzamide moiety linked to a pyrimidine ring substituted with a nitro group and a methyl group, which may influence its biological interactions.
Research indicates that compounds with similar structures often exhibit activities through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit specific enzymes involved in cellular processes, making them candidates for cancer therapies.
- Antiviral Properties : Some derivatives have shown efficacy against viral infections by interfering with viral replication mechanisms.
- Modulation of Signaling Pathways : The compound may affect various signaling pathways associated with cell proliferation and apoptosis.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, a study evaluated its cytotoxic effects on various cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis |
| MCF7 | 15.8 | Inhibition of cell proliferation |
| A549 | 10.3 | Disruption of mitochondrial function |
These results suggest that the compound may induce apoptosis through mitochondrial pathways, which is critical for developing new cancer therapeutics.
Antiviral Activity
In another study focused on antiviral properties, the compound was tested against several strains of influenza A virus. The results indicated:
| Virus Strain | EC (µM) | Plaque Inhibition (%) |
|---|---|---|
| H1N1 | 11.38 | 80.65 |
| H3N2 | 10.04 | 75.00 |
| B Virus | 10.36 | 70.00 |
The compound exhibited promising antiviral activity by inhibiting viral replication and interfering with RNA polymerase activity, highlighting its potential as an antiviral agent.
Case Study 1: Anticancer Efficacy in Animal Models
A preclinical trial involving mice bearing xenograft tumors demonstrated that administration of the compound significantly reduced tumor size compared to controls. The treatment led to a reduction in Ki67 expression, indicating decreased cell proliferation.
Case Study 2: Safety Profile Assessment
A safety assessment conducted on healthy rat models revealed no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further development in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
